

Application Note: HPTLC Method for Quantification of Peruvoside in Plant Extracts

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Compound of Interest		
Compound Name:	Peruvoside	
Cat. No.:	B190475	Get Quote

Introduction

Peruvoside, a cardiac glycoside found in the seeds of Thevetia peruviana (yellow oleander), is a potent cardiotonic drug used in the treatment of congestive heart failure.[1][2] Accurate and reliable quantification of **peruvoside** in plant extracts is crucial for quality control, standardization of herbal formulations, and drug development. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the determination of **peruvoside**. This application note provides a detailed protocol for the quantification of **peruvoside** in plant extracts using HPTLC.

Principle

The HPTLC method involves the separation of **peruvoside** from other components in the plant extract on a high-performance silica gel plate. The separation is achieved using a suitable mobile phase. The plate is then scanned densitometrically at a specific wavelength to quantify the amount of **peruvoside** present by comparing the peak area of the sample with that of a standard.

Experimental Protocol

- 1. Materials and Reagents
- Standard: Peruvoside (CAS Number: 1182-87-2) of known purity (e.g., 90%)[1]



- Solvents: Chloroform, ethyl acetate, petroleum ether, methanol (analytical grade)
- Stationary Phase: Pre-coated silica gel aluminum plates 60 F254 (10 x 10 cm)
- Derivatizing Reagent: Concentrated sulphuric acid or Libermann Burchard reagent[1]
- 2. Instrumentation
- HPTLC system (e.g., CAMAG) equipped with:
 - Linomat V automatic sample applicator
 - TLC scanner with winCATS planar chromatography manager software
 - Twin trough developing chamber
- 3. Preparation of Standard and Sample Solutions
- Standard Stock Solution: Prepare a stock solution of peruvoside at a concentration of 1 mg/mL in a suitable solvent.[1]
- Sample Preparation:
 - Dry the plant material (e.g., seeds of Thevetia neriifolia) and grind it into a fine powder.
 - Defat the powdered material with petroleum ether.
 - Perform successive Soxhlet extraction of the defatted material with chloroform and then ethyl acetate for 15-18 hours.[1]
 - Evaporate the fractions to dryness.
 - Dissolve the dried residues in a suitable solvent to a final concentration of 10 mg/mL.[1]
- 4. Chromatographic Conditions
- Stationary Phase: Pre-coated silica gel aluminum plates 60 F254
- Mobile Phase: Toluene: Ethyl acetate (8:2, v/v)[3]



- · Application:
 - Apply the standard and sample solutions as bands of 6 mm width.[1]
 - Maintain a distance of 10 mm between two tracks.[1]
 - Apply an application volume of 5 μl at a position of 10 mm from the bottom of the plate.[1]
- Development:
 - Develop the chromatogram up to a length of 80 mm from the application position in a twin trough chamber saturated with the mobile phase.
- Densitometric Analysis:
 - Scan the developed plate using a TLC scanner.
 - The Rf value for peruvoside is approximately 0.58 0.66.[1]
 - Detection can be done at 254 nm before and after derivatization.

5. Derivatization

For visualization and enhanced detection, the plate can be derivatized.

- Concentrated Sulphuric Acid: Spray the plate with concentrated sulphuric acid for the detection of peruvoside.[1]
- Libermann Burchard Reagent: This reagent produces a prominent pale yellow colored band with standard peruvoside.[1]

Method Validation Data

A validated HPTLC method ensures reliable and accurate results. The following table summarizes typical validation parameters for the quantification of **peruvoside**.



Parameter	Result	
Linearity Range	100 - 1000 ng/spot	
Correlation Coefficient (r²)	0.9975 ± 0.0002	
Limit of Detection (LOD)	17.86 ng/band	
Limit of Quantification (LOQ)	54.13 ng/band	
Precision (%RSD)	< 2%	
Recovery (%)	98 - 102%	

(Note: The values in the table are representative and may vary depending on the specific experimental conditions and instrumentation.)

Quantitative Analysis of Peruvoside in Plant Extracts

The following table presents an example of the quantification of **peruvoside** in chloroform and ethyl acetate fractions of Thevetia neriifolia seed extracts from different variants.

Sample	Rf Value	Amount of Peruvoside (%)
Standard Peruvoside	0.61	-
Yellow Variant - Chloroform	0.62	5.2
Yellow Variant - Ethyl Acetate	0.62	14.8
Orange Variant - Chloroform	0.61	6.1
Orange Variant - Ethyl Acetate	0.61	13.5
White Variant - Chloroform	0.63	4.9
White Variant - Ethyl Acetate	0.63	15.3

Source: Adapted from Nesy and Mathew, 2014[4]

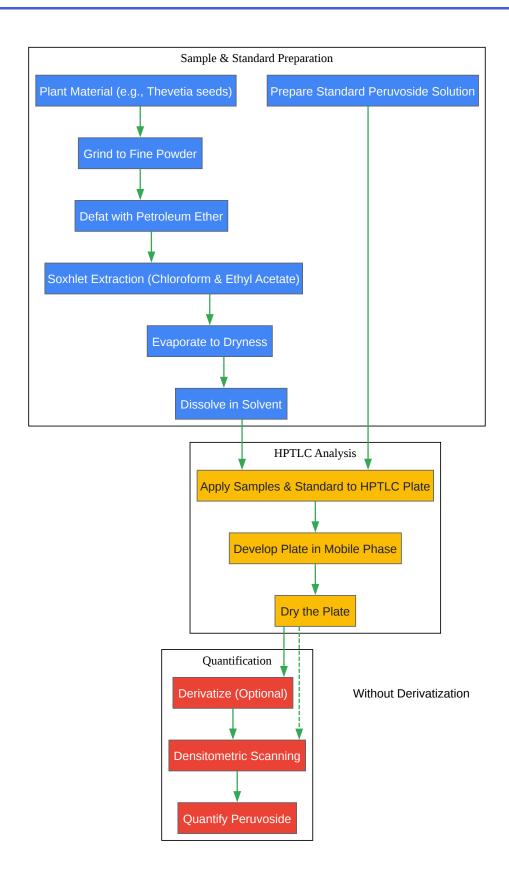


Studies have shown that extraction of **peruvoside** is partial with chloroform but more complete with ethyl acetate.[1][2] A total of around 20% **peruvoside** can be extracted successively using chloroform (3-7%) and ethyl acetate (12-16%).[1][2]

Visualizations

Experimental Workflow for HPTLC Quantification of **Peruvoside**



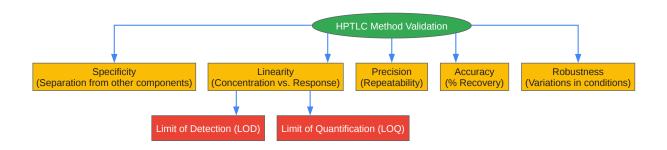


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Caption: Experimental workflow for the HPTLC quantification of peruvoside.



Logical Relationship of HPTLC Method Validation Parameters



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Caption: Key parameters for HPTLC method validation.

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